molecular formula C24H21ClN4O3S B11662846 2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-(2-hydroxy-3-methoxybenzylidene)acetohydrazide

2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-(2-hydroxy-3-methoxybenzylidene)acetohydrazide

Cat. No.: B11662846
M. Wt: 481.0 g/mol
InChI Key: XCOQYWGXHUBRTM-ZMFRSBBQSA-N
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Description

2-({1-[(4-CHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}SULFANYL)-N’-[(Z)-(2-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE is a complex organic compound that features a benzodiazole core linked to a chlorophenyl group and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({1-[(4-CHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}SULFANYL)-N’-[(Z)-(2-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE typically involves multiple steps:

    Formation of the Benzodiazole Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzodiazole ring.

    Attachment of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction, often using a chloromethylating agent.

    Formation of the Acetohydrazide Moiety: This involves the reaction of an appropriate hydrazine derivative with an acylating agent.

    Final Coupling: The final step involves coupling the benzodiazole derivative with the acetohydrazide derivative under suitable conditions, often using a coupling reagent like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can occur at the nitro or carbonyl groups, leading to the formation of amines or alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amines and alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in transition metal catalysis.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: The compound has potential as an enzyme inhibitor, particularly for enzymes involved in cancer and infectious diseases.

    Antimicrobial Activity: It exhibits antimicrobial properties against a range of bacterial and fungal pathogens.

Medicine

    Drug Development: The compound is being investigated for its potential as a therapeutic agent in the treatment of cancer, infectious diseases, and inflammatory conditions.

Industry

    Materials Science: It can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-({1-[(4-CHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}SULFANYL)-N’-[(Z)-(2-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with cellular receptors, modulating signal transduction pathways. These interactions lead to the observed biological effects, such as inhibition of cell proliferation or antimicrobial activity.

Comparison with Similar Compounds

Similar Compounds

    2-[(4-CHLOROPHENYL)METHYL]-1H-BENZODIAZOLE: Similar structure but lacks the acetohydrazide moiety.

    N’-[(Z)-(2-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE: Similar structure but lacks the benzodiazole core.

Uniqueness

The unique combination of the benzodiazole core, chlorophenyl group, and acetohydrazide moiety in 2-({1-[(4-CHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}SULFANYL)-N’-[(Z)-(2-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE imparts distinct chemical and biological properties that are not observed in the individual components or other similar compounds.

Properties

Molecular Formula

C24H21ClN4O3S

Molecular Weight

481.0 g/mol

IUPAC Name

2-[1-[(4-chlorophenyl)methyl]benzimidazol-2-yl]sulfanyl-N-[(Z)-(2-hydroxy-3-methoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C24H21ClN4O3S/c1-32-21-8-4-5-17(23(21)31)13-26-28-22(30)15-33-24-27-19-6-2-3-7-20(19)29(24)14-16-9-11-18(25)12-10-16/h2-13,31H,14-15H2,1H3,(H,28,30)/b26-13-

InChI Key

XCOQYWGXHUBRTM-ZMFRSBBQSA-N

Isomeric SMILES

COC1=CC=CC(=C1O)/C=N\NC(=O)CSC2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)Cl

Canonical SMILES

COC1=CC=CC(=C1O)C=NNC(=O)CSC2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)Cl

Origin of Product

United States

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